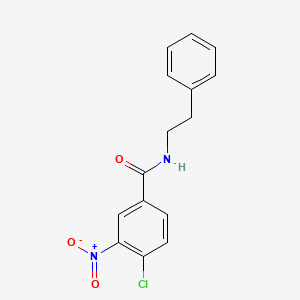![molecular formula C19H22N2O2S B5720478 4-tert-butyl-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide CAS No. 6603-79-8](/img/structure/B5720478.png)
4-tert-butyl-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound has been found to modulate the activity of various enzymes, including COX-2 and iNOS, which play a crucial role in inflammation and neurodegenerative diseases.
Biochemical and Physiological Effects
4-tert-butyl-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in cancer cells. Moreover, this compound has been found to increase the levels of anti-inflammatory cytokines, such as IL-10, in neurodegenerative diseases. Additionally, it has been found to reduce oxidative stress and protect neurons from apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-tert-butyl-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its high specificity and potency. This compound has been found to exhibit a high degree of selectivity towards cancer cells and neurons, while sparing normal cells. Moreover, it has been found to have a low toxicity profile, making it a safe candidate for further research. However, one of the main limitations of using this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 4-tert-butyl-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide. One of the main areas of focus is the development of novel analogs with improved bioavailability and efficacy. Moreover, further research is needed to elucidate the exact mechanism of action of this compound and its potential applications in other diseases, such as diabetes and cardiovascular diseases. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential and reduce the risk of drug resistance.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 2-hydroxy-4-methylbenzenethiol with tert-butyl isocyanide and 4-fluorobenzoyl chloride. The resulting compound is purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential application in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing the activation of various signaling pathways. Moreover, this compound has also shown potential applications in the field of neurodegenerative diseases, where it has been found to protect neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-12-5-10-15(16(22)11-12)20-18(24)21-17(23)13-6-8-14(9-7-13)19(2,3)4/h5-11,22H,1-4H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZIBYDDWNHAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358285 |
Source


|
| Record name | STK172823 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide | |
CAS RN |
6603-79-8 |
Source


|
| Record name | STK172823 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

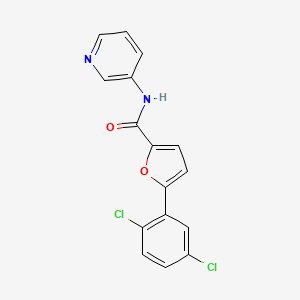
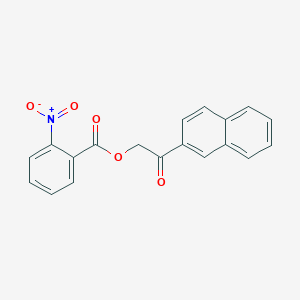

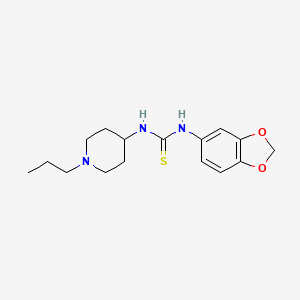
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5720421.png)
![1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5720429.png)
![3-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5720432.png)
![4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5720442.png)
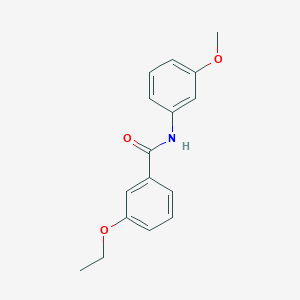
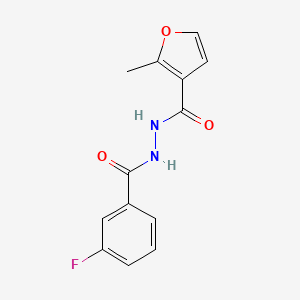

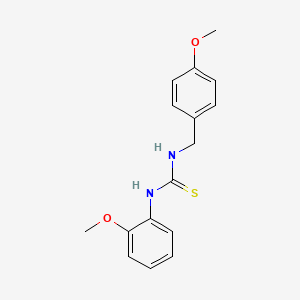
![3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5720483.png)
